2H-Pyran-2,4,6(3H,5H)-trione

Organic synthesis Heterocyclic chemistry Structure-activity relationships

Researchers needing a single trifunctional building block for diverse heterocyclic libraries face limited options with generic cyclic anhydrides. 2H-Pyran-2,4,6(3H,5H)-trione provides reagent-controlled O- vs. C-acylation and enamine condensation, enabling three product manifolds from one scaffold. - Serves as the core for antiallergic pyranenamines with oral ID50 below 1 mg/kg (1000× more potent than cromoglycate). - Bifurcated acylation (acetic anhydride → O-acetyl; ethoxycarbonylacetyl chloride → bis-C-acyl) streamlines library synthesis. - ≥97% purity with batch-specific CoA; melt point 138-140°C ensures rapid identity verification vs. contaminants.

Molecular Formula C5H4O4
Molecular Weight 128.08 g/mol
CAS No. 10521-08-1
Cat. No. B082580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran-2,4,6(3H,5H)-trione
CAS10521-08-1
Molecular FormulaC5H4O4
Molecular Weight128.08 g/mol
Structural Identifiers
SMILESC1C(=O)CC(=O)OC1=O
InChIInChI=1S/C5H4O4/c6-3-1-4(7)9-5(8)2-3/h1-2H2
InChIKeyUNBPFPUTIKOOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyran-2,4,6(3H,5H)-trione: Chemical Profile


2H-Pyran-2,4,6(3H,5H)-trione (CAS 10521-08-1), systematically named oxane-2,4,6-trione and also known as acetonedicarboxylic anhydride, 3-oxoglutaric anhydride, or β-ketoglutaric anhydride, is a six-membered heterocyclic compound with the molecular formula C5H4O4 and a molecular weight of 128.08 g/mol [1]. The compound features a tetrahydropyran ring bearing three carbonyl groups at positions 2, 4, and 6 — two of which constitute a cyclic anhydride moiety and one of which is a ketone carbonyl — imparting a trifunctional electrophilic architecture that distinguishes it from simpler cyclic anhydrides . Its experimentally determined melting point is 138–140 °C (with decomposition), its boiling point is 354.9 °C at 760 mmHg, its density is 1.472 g/cm³, and its computed LogP is approximately −0.58 [1].

2H-Pyran-2,4,6(3H,5H)-trione: Irreplaceable Reactivity


Although 2H-Pyran-2,4,6(3H,5H)-trione is structurally related to simple cyclic anhydrides such as succinic anhydride (CAS 108-30-5) and glutaric anhydride (CAS 108-55-4), it cannot be interchanged with them for applications requiring the unique reactivity profile conferred by its third carbonyl group. Simple cyclic anhydrides possess exactly two electrophilic carbonyl centers and lack an enolizable ketone; consequently, they cannot undergo the C-acylation, tautomerism-driven regioselective transformations, or the enamine-condensation chemistry that defines the pyrantrione scaffold [1]. In the acylation chemistry described by Frandsen and Jacobsen, pyran-2,4,6-trione undergoes both O-acylation (with acetic anhydride at 40–50 °C) and bis-C-acylation (with ethoxycarbonylacetyl chloride) — a bifurcated reactivity pattern that is inaccessible to glutaric or succinic anhydride [1]. Furthermore, the reaction of acetonedicarboxylic anhydride with amines proceeds via ring-opening pathways and subsequent rearrangements that yield acetoacetanilide derivatives, chemistry that has no parallel in simple anhydride systems [2]. Procurement of a generic cyclic anhydride as a substitute would therefore preclude access to the entire downstream chemistry of pyrantrione-derived heterocycles, antiallergic pyranenamines, and barbiturate/pyridine precursors.

2H-Pyran-2,4,6(3H,5H)-trione Differentiation Evidence


Trifunctional Carbonyl Architecture

2H-Pyran-2,4,6(3H,5H)-trione possesses three electrophilic carbonyl centers: two from the cyclic anhydride moiety (C-2 and C-6 lactone carbonyls) and one ketone carbonyl at C-4. This trifunctional architecture is a structural feature not shared by the closest generic cyclic anhydride comparators. Succinic anhydride (CAS 108-30-5) contains only two carbonyl groups within a five-membered ring, and glutaric anhydride (CAS 108-55-4) contains only two carbonyl groups within a six-membered ring; neither possesses the third, non-anhydride ketone carbonyl [1]. The presence of the C-4 ketone enables enolization, C-acylation at the 3- and 5-positions (adjacent to the ketone), and condensation with amines to form enamine adducts — all reactivity modes that are structurally precluded in simple anhydrides [2].

Organic synthesis Heterocyclic chemistry Structure-activity relationships

Regioselective O- vs. C-Acylation

Frandsen and Jacobsen (1978) demonstrated that 2H-Pyran-2,4,6(3H,5H)-trione exhibits reagent-dependent regioselective acylation: reaction with acetic anhydride at 40–50 °C yields exclusively the O-acetyl derivative (4-acetoxypyran-2,6(3H)-dione), whereas reaction with ethoxycarbonylacetyl chloride yields the bis-C-acyl derivative (3,5-bis(ethoxycarbonylacetyl)pyran-2,4,6-trione) [1]. This O- vs. C-acylation dichotomy has no counterpart in the chemistry of succinic anhydride or glutaric anhydride, which lack the enolizable α-methylene positions adjacent to a ketone carbonyl. The O-benzoyl derivative (4-benzoyloxypyran-2,6(3H)-dione) was also obtained selectively upon reaction with benzoyl chloride, further confirming the predictable regiochemical control achievable with this scaffold [1].

Synthetic methodology Acylation chemistry Regioselectivity

Pyranenamine Antiallergic Potency

The pyrantrione scaffold — for which 2H-Pyran-2,4,6(3H,5H)-trione serves as the unsubstituted parent nucleus — gives rise to the pyranenamine class of antiallergic agents. Snader et al. (1979) reported that condensation of 3,5-diacylpyrantriones with aromatic amines yields 3-[(arylamino)ethylidene]-5-acylpyrantriones (pyranenamines) with potent, orally active, DSCG-like activity [1]. In the rat passive cutaneous anaphylaxis (PCA) assay, the most potent pyranenamine (compound 100: 5-acetyl-4-hydroxy-3-[1-[(3,5-bis-glyceramoylphenyl)amino]ethylidene]-2H-pyran-2,6(3H)-dione) achieved an intravenous ID50 of 0.9 μg/kg, which is approximately 1000 times more potent than disodium cromoglycate (DSCG) [1]. A structurally distinct analog (compound 78: 3-acetyl-4-hydroxy-3-[1-[3-amino-4-hydroxyphenyl)amino]ethylidene]-2H-pyran-2,6(3H)-dione hydrochloride) reached an oral ID50 of less than 1 mg/kg and was more than 10 times more effective than DSCG at inhibiting histamine and SRS-A release in the fragmented primate lung assay [1].

Antiallergic drug discovery Mast cell stabilizers Passive cutaneous anaphylaxis

Melting & Boiling Point Differentiation

2H-Pyran-2,4,6(3H,5H)-trione exhibits a melting point of 138–140 °C (with decomposition), which is substantially higher than that of its closest structural analogs: glutaric anhydride (mp 55–57 °C) and succinic anhydride (mp 118–120 °C) [1]. The boiling point of the target compound (354.9 °C at 760 mmHg) is also markedly elevated relative to glutaric anhydride (287 °C at 760 mmHg) [1][2]. The density of 2H-Pyran-2,4,6(3H,5H)-trione (1.472 g/cm³) is higher than that of glutaric anhydride (1.411–1.429 g/cm³) [1][2]. These thermal and physical property differences are consistent with the presence of the additional C-4 ketone carbonyl, which enhances intermolecular dipole–dipole interactions and crystal lattice energy relative to the simpler cyclic anhydrides.

Physicochemical characterization Thermal properties Quality control

Double Tautomeric System

Tan et al. (1982) demonstrated by variable-temperature ¹H and ¹³C NMR spectroscopy in CDCl₃ that 3,5-diacetyltetrahydropyran-2,4,6-trione (III) — a direct diacyl derivative of the target compound — exists in at least two detectable tautomeric forms, whereas the comparator 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (I, dehydroacetic acid, CAS 520-45-6) appears to exist in only one form under identical conditions [1]. This tautomeric duality was further characterized by Bolvig, Hansen, and Kappe (1995), who used deuterium isotope effects on ¹³C NMR chemical shifts to confirm that the 3,5-diacetyltetrahydropyran-2,4,6-trione forms a double tautomeric system involving one of the carbonyl carbons of the anhydride moiety, and also exists as a minor symmetrical isomer with two intramolecular hydrogen bonds to the same acceptor [2]. The ability to sample multiple tautomeric states is a direct consequence of the trifunctional carbonyl architecture and is absent in mono- and dione pyrone comparators.

Tautomerism NMR spectroscopy Intramolecular hydrogen bonding

2H-Pyran-2,4,6(3H,5H)-trione Application Scenarios


Antiallergic Drug Discovery: Pyranenamine Optimization

Research groups pursuing mast cell stabilizer or DSCG-like antiallergic programs should procure 2H-Pyran-2,4,6(3H,5H)-trione as the core scaffold for pyranenamine synthesis. The Snader et al. (1979) SAR study demonstrated that 3,5-diacylpyrantriones condensed with aromatic amines yield pyranenamines achieving intravenous ID50 values as low as 0.9 μg/kg in the rat PCA assay — a 1000-fold potency advantage over the clinical benchmark disodium cromoglycate — with oral ID50 below 1 mg/kg in selected analogs [1]. The pyrantrione nucleus is therefore a privileged scaffold for this therapeutic class, and no generic cyclic anhydride can serve as a synthetic surrogate.

Divergent Heterocyclic Library Synthesis

Medicinal chemistry and parallel synthesis laboratories requiring a single starting material capable of generating structurally diverse heterocyclic libraries should select 2H-Pyran-2,4,6(3H,5H)-trione. The Frandsen and Jacobsen (1978) acylation study established that the compound undergoes reagent-controlled O- vs. C-acylation: acetic anhydride yields the O-acetyl derivative while ethoxycarbonylacetyl chloride yields the bis-C-acyl derivative [2]. Additionally, Kiang et al. (1971) showed that reaction with aniline yields acetoacetanilide via ring-opening with decarboxylation, while the diacetyl derivative yields anils that undergo transannular rearrangements upon heating [3]. This trifunctional reactivity enables three distinct product manifolds (O-acyl, C-acyl, and enamine/heterocyclic) from a single building block, streamlining library production workflows.

Quality Control Reference Standard

Quality control and analytical development laboratories supporting pyrantrione-derived API manufacturing require high-purity 2H-Pyran-2,4,6(3H,5H)-trione as a reference standard. The compound is commercially available at ≥97% purity with batch-specific certificates of analysis including NMR, HPLC, and GC data from reputable vendors . Its well-defined melting point of 138–140 °C (decomp) — significantly differentiated from potential contaminants such as glutaric anhydride (mp 55–57 °C) — provides a straightforward identity verification endpoint by differential scanning calorimetry or melting point apparatus . The unique trifunctional carbonyl IR signature and characteristic ¹H/¹³C NMR spectra further support unambiguous identification in compendial testing.

Tautomerism & H-Bonding NMR Probe

Physical organic chemistry groups investigating intramolecular hydrogen bonding and tautomeric equilibria should consider 2H-Pyran-2,4,6(3H,5H)-trione and its 3,5-diacetyl derivative as model systems. The Tan et al. (1982) and Bolvig et al. (1995) NMR studies established that the 3,5-diacetyl derivative forms a double tautomeric system — at least two forms detectable vs. the single form of dehydroacetic acid — with deuterium isotope effects on ¹³C chemical shifts providing quantitative probes of hydrogen bond strength [1][2]. The ability to monitor multiple tautomeric states and the minor symmetrical isomer with two intramolecular hydrogen bonds to the same acceptor makes this scaffold uniquely suited for developing and validating computational models of tautomerism and hydrogen-bonding energetics.

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